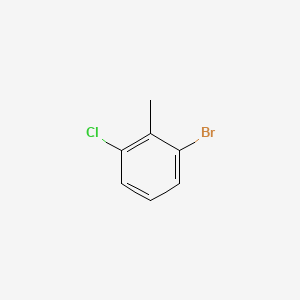

2-Bromo-6-chlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARBQGIQKLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211399 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62356-27-8 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorotoluene, a halogenated aromatic compound with applications in organic synthesis. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via the Sandmeyer reaction, outlines purification and analytical methods, and discusses its potential applications, particularly as a building block in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound, with the CAS number 62356-27-8, is a substituted toluene (B28343) molecule featuring both bromine and chlorine atoms on the aromatic ring.[1] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 62356-27-8[1] |

| Molecular Formula | C₇H₆BrCl[1] |

| IUPAC Name | 1-Bromo-3-chloro-2-methylbenzene[2] |

| Synonyms | 6-Bromo-2-chlorotoluene, 2-Chloro-6-bromotoluene |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 205.48 g/mol [1] |

| Appearance | Clear liquid[1] |

| Density | 1.56 g/cm³[1] |

| Boiling Point | 100 °C at 25 mmHg[1] |

| Flash Point | 95 °C[1] |

| Refractive Index | 1.5780[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-6-methylaniline (B140736).[3][4] This multi-step process involves the diazotization of the starting amine followed by a copper(I) bromide-mediated substitution.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for similar Sandmeyer reactions.[5][6][7]

Materials:

-

2-chloro-6-methylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (B109758) (or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-methylaniline in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[5]

-

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[8]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. This allows for selective functionalization in cross-coupling reactions, which are fundamental in the synthesis of complex molecules for various applications.

-

Pharmaceutical and Agrochemical Synthesis: Halogenated aromatic compounds are key intermediates in the synthesis of many active pharmaceutical ingredients and agrochemicals. The presence of bromo and chloro groups on the toluene ring provides two handles for further chemical transformations, enabling the construction of diverse molecular scaffolds. While specific biological activities for this compound are not widely reported, its structural motifs are present in various biologically active compounds.

-

Cross-Coupling Reactions: The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This chemoselectivity allows for the sequential introduction of different functional groups at the 2- and 6-positions of the toluene ring, facilitating the synthesis of complex, sterically hindered molecules.

Visualizations

Synthesis and Purification Workflow

References

- 1. This compound CAS#: 62356-27-8 [m.chemicalbook.com]

- 2. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(62356-27-8) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of 2-Bromo-6-chlorotoluene

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-chlorotoluene, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visualizations to support its use in a laboratory and research setting.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound. Its core structure is a toluene (B28343) molecule substituted with both a bromine and a chlorine atom on the benzene (B151609) ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 62356-27-8[1][2][3][4] |

| Molecular Formula | C₇H₆BrCl[1][2][3][4] |

| Molecular Weight | 205.48 g/mol [1][4] |

| IUPAC Name | 1-Bromo-3-chloro-2-methylbenzene[1] |

| Synonyms | 2-Chloro-6-bromotoluene, 6-Bromo-2-chlorotoluene |

| InChI | InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3[5][6] |

| InChIKey | DMARBQGIQKLIPM-UHFFFAOYSA-N[5][6] |

| SMILES | CC1=C(Cl)C=CC=C1Br |

Table 2: Physical and Thermochemical Properties

| Property | Value |

| Physical Form | Clear liquid[4] |

| Color | Colorless to light red to green[4] |

| Boiling Point | 100 °C at 25 mmHg[4] |

| 88 °C at 20 Torr[2] | |

| 120 °C at 40 mmHg | |

| Density | 1.56 g/cm³[4] |

| 1.572 g/cm³ at 25 °C[2] | |

| 1.58 g/cm³ | |

| Refractive Index | 1.5780[4] |

| 1.578 | |

| Flash Point | 95 °C[4] |

| Solubility | Based on its nonpolar aromatic structure, it is expected to be soluble in common organic solvents such as ethers, and chlorinated solvents, and insoluble in water. |

| Storage Temperature | Room temperature, sealed in a dry environment[4] |

Synthesis of this compound

A common and effective method for the synthesis of aryl halides with this substitution pattern is the Sandmeyer reaction, starting from the corresponding aniline (B41778) derivative. For this compound, the likely starting material is 2-chloro-6-methylaniline (B140736).

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

This protocol is adapted from the synthesis of the isomeric 2-bromo-4-chlorotoluene (B1197611) and is expected to be effective for the synthesis of this compound from 2-chloro-6-methylaniline.[7]

-

Diazotization:

-

In a suitable reaction vessel, suspend 2-chloro-6-methylaniline in aqueous hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Chemical Reactivity and Potential Applications

The two different halogen substituents on the aromatic ring provide opportunities for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings.

Caption: Sequential cross-coupling reactions of this compound.

The following is a general protocol for a Suzuki coupling reaction which can be adapted for this compound.[8][9][10][11][12]

-

Reaction Setup:

-

In a flask, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to a temperature typically between 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

After removing the solvent, purify the product by column chromatography on silica (B1680970) gel.

-

The C-Br bond can be used to form a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds. The reaction must be carried out under strictly anhydrous conditions.[13][14][15][16][17]

Caption: Formation and reaction of the Grignard reagent from this compound.

-

Preparation:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings in the reaction flask.

-

-

Formation:

-

Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.

-

Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

-

Reaction with an Electrophile:

-

Once the Grignard reagent has formed, cool the solution in an ice bath.

-

Slowly add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dissolved in the same anhydrous solvent.

-

-

Work-up:

-

After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and purify as needed.

-

Spectral Data

While detailed spectral data requires access to specialized databases, the expected spectral features can be predicted.

Table 3: Predicted and Reported Spectral Data

| Technique | Data/Prediction |

| ¹H NMR | Expected signals in the aromatic region (around 7.0-7.5 ppm) for the three aromatic protons, and a singlet for the methyl group protons (around 2.3-2.5 ppm). |

| ¹³C NMR | Expected signals for the seven distinct carbon atoms: four in the aromatic region (one attached to Br, one to Cl, two to H), one quaternary carbon, one methyl carbon, and one aromatic carbon attached to the methyl group. Aromatic carbons are typically in the 120-140 ppm range, while the methyl carbon will be around 20 ppm.[18] |

| IR Spectroscopy | The IR spectrum is available on SpectraBase.[5] Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group (~2900-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is available in the NIST WebBook.[19] The molecular ion peak would be expected at m/z = 204/206/208 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant fragment ion is reported at m/z = 125.[1] |

Safety and Handling

This compound is classified as an irritant.[2] As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Disposal: Dispose of as halogenated organic waste in accordance with local regulations. Do not pour down the drain.[20][21][22][23][24]

This technical guide provides a solid foundation for the use of this compound in a research and development context. For specific applications, further optimization of the described experimental protocols may be necessary.

References

- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound [oakwoodchemical.com]

- 4. This compound CAS#: 62356-27-8 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [stenutz.eu]

- 7. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Benzene, 1-bromo-3-chloro-2-methyl- [webbook.nist.gov]

- 20. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]

- 21. scienceready.com.au [scienceready.com.au]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 23. campusoperations.temple.edu [campusoperations.temple.edu]

- 24. ethz.ch [ethz.ch]

An In-depth Technical Guide to 2-Bromo-6-chlorotoluene

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-Bromo-6-chlorotoluene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name 1-bromo-3-chloro-2-methylbenzene, is an aromatic organic compound.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a methyl group at positions 2, 6, and 1, respectively. The molecular formula for this compound is C₇H₆BrCl.[1][2][3][4][5]

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [1][2][3][5] |

| Molecular Weight | 205.48 g/mol | [1][3][4] |

| CAS Number | 62356-27-8 | [1][2][3] |

| Appearance | Clear liquid | [3] |

| Density | 1.56 - 1.58 g/cm³ at 25°C | [2][3][4] |

| Boiling Point | 88°C / 20 Torr; 100°C / 25 mmHg; 120°C / 40 mmHg | [2][3] |

| Flash Point | 95°C | [3] |

| Refractive Index | 1.578 | [3] |

| SMILES | CC1=C(Cl)C=CC=C1Br | [5] |

| InChIKey | DMARBQGIQKLIPM-UHFFFAOYSA-N | [1][4][5] |

Experimental Protocols

Synthesis of Halogenated Toluene (B28343) Derivatives via Sandmeyer Reaction

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a common and adaptable method for the synthesis of similar aromatic halides is the Sandmeyer reaction. The following is a generalized protocol based on the synthesis of a related isomer, 2-bromo-4-chlorotoluene, which can be adapted for this compound starting from the appropriate aniline (B41778) precursor (2-amino-6-chlorotoluene).[6]

1. Diazotization of the Amine Precursor:

-

The starting aniline (e.g., 2-methyl-4-chloroaniline for the synthesis of 2-bromo-4-chlorotoluene) is dissolved in an aqueous acidic solution, typically aqueous hydrobromic acid (HBr).[6]

-

The mixture is cooled to a low temperature, generally between -5°C and 0°C, using an ice bath.[6]

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled amine solution. The temperature must be carefully maintained below 5°C to ensure the stability of the resulting diazonium salt.[6][7]

-

The reaction mixture is stirred for a period (e.g., 1.5 hours) at this low temperature to complete the diazotization process.[6]

2. Sandmeyer Reaction (Halogen Exchange):

-

In a separate reaction vessel, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared and cooled.[6]

-

The previously prepared cold diazonium salt solution is then added portion-wise to the CuBr solution.[6]

-

The reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 70°C) to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.[6][7]

3. Work-up and Purification:

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted multiple times with an organic solvent, such as methyl-tert-butyl ether or dichloromethane.[6]

-

The combined organic extracts are washed with water and/or a basic solution to remove any remaining acid, followed by a brine wash.

-

The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the pure halogenated toluene derivative.[6]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate the compound from any impurities and to determine its molecular weight and fragmentation pattern, which serves as a fingerprint for identification.[1][9] The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the methyl group and the aromatic ring, as well as the C-Br and C-Cl bonds.[1]

Visualizations

Caption: Molecular structure of this compound.

References

- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound CAS#: 62356-27-8 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. PubChemLite - this compound (C7H6BrCl) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(62356-27-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-6-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-6-chlorotoluene (also known as 1-Bromo-3-chloro-2-methylbenzene). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities within the chemical and pharmaceutical industries.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited public availability of experimental NMR data, predicted values are provided for ¹H and ¹³C NMR spectra. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~2.40 | s | 3H | -CH₃ |

| Predicted data; actual experimental values may vary. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~138 | Ar-C |

| ~134 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~23 | -CH₃ |

| Predicted data; actual experimental values may vary. |

Table 3: Infrared (IR) Spectroscopy - Major Absorption Peaks

The gas-phase IR spectrum of this compound available from the NIST Chemistry WebBook reveals the following significant absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1560 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1040 | Strong | C-Cl Stretch |

| ~780 | Strong | C-Br Stretch |

| ~700 | Strong | Ar-H Out-of-plane Bend |

Table 4: Mass Spectrometry (MS) - Major Fragment Ions

The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), shows a total of 82 peaks.[2] The most prominent fragments are listed below.[2]

| m/z | Relative Intensity | Possible Fragment |

| 204/206 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M - Br]⁺ |

| 89 | Very High (Base Peak) | [C₇H₅]⁺ |

| 63 | High | [C₅H₃]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented in this guide follows standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) accessory is often used. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[3]

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-6-chlorotoluene (CAS No: 62356-27-8), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of this compound are fundamental for its safe handling.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-3-chloro-2-methylbenzene | [1] |

| CAS Number | 62356-27-8 | [1][2] |

| Molecular Formula | C7H6BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1] |

| EINECS | 263-520-9 | [1][2] |

| Physical and Chemical Properties | Value | Source |

| Boiling Point | 120°C (40 mmHg) | [3] |

| Density | 1.58 g/cm³ | |

| Refractive Index | 1.578 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |

GHS Pictogram:

Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols for Safe Handling

Detailed experimental protocols for determining the toxicological and physical hazard data for this compound are not publicly available. However, the following protocols for safe handling, spill response, and disposal are based on established safety guidelines.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][7]

4.2. Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][5]

4.3. First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8] |

4.4. Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the guidance of trained emergency responders for cleanup.[9]

-

4.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Emits toxic and corrosive fumes (carbon oxides, hydrogen bromide, hydrogen chloride) under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.6. Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for guidance. Do not dispose of down the drain.[4][6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4][7]

-

Conditions to Avoid: Incompatible materials.

-

Hazardous Decomposition Products: Carbon oxides, hydrogen bromide, hydrogen chloride.

References

- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 62356-27-8 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorotoluene is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is characterized by the presence of two different halogen atoms—bromine and chlorine—offering opportunities for selective functionalization. This technical guide provides an in-depth analysis of the reactivity profile of this compound in key organic reactions, including metal-catalyzed cross-coupling, lithiation and metal-halogen exchange, Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols for representative transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Introduction: Structural Features and General Reactivity

This compound possesses a unique substitution pattern on the toluene (B28343) ring, with a bromine atom, a chlorine atom, and a methyl group at positions 2, 6, and 1, respectively. The key to its synthetic utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and more susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0), compared to the more robust C-Cl bond. This inherent difference in reactivity allows for chemoselective transformations, where the C-Br bond can be selectively functionalized while the C-Cl bond remains intact for subsequent manipulations.

The methyl group, being an ortho-, para-director, and the halogen atoms, also ortho-, para-directing but deactivating, influence the regioselectivity of further electrophilic aromatic substitution reactions. However, the primary focus of this guide is on the reactions involving the carbon-halogen bonds.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the C-Br bond being the primary site of reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be performed selectively at the C-Br bond.

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analagous 2-Bromo-6-substituted Arenes

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | High |

| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |

Note: Yields are based on reactions with sterically hindered 2-bromopyridines and are indicative of expected outcomes.[1]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

To an oven-dried reaction vessel, add the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add this compound (1.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. With this compound, this reaction can be used to introduce a wide range of primary and secondary amines at the 2-position.

Caption: Generalized Buchwald-Hartwig amination of this compound.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Analagous Aryl Bromides

| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100-110 |

| 2 | Aniline | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ | Dioxane | 100 |

| 3 | Piperidine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 |

Note: These are representative conditions and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a route to arylalkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.

Caption: Generalized Sonogashira coupling of this compound.

Table 3: Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | Toluene | 70 |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 100 |

Experimental Protocol: Sonogashira Coupling (General Procedure)

-

To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with argon.

-

Add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).

-

Add a degassed solvent (e.g., triethylamine (B128534) or a mixture of DMF and an amine base).

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for 6-24 hours.

-

Upon completion, dilute the mixture with an etheral solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.

-

Purify the residue by flash chromatography.[2]

Lithiation and Metal-Halogen Exchange

Organolithium reagents can be generated from this compound via metal-halogen exchange, preferentially at the more labile C-Br bond. This provides a powerful nucleophile for subsequent reactions with various electrophiles.

Caption: Workflow for lithiation and electrophilic quench of this compound.

Experimental Protocol: Lithium-Halogen Exchange and Trapping (General Procedure)

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Add a solution of the desired electrophile (e.g., DMF, an aldehyde, or a ketone, 1.2 mmol) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography or distillation.

Grignard Reagent Formation

Similar to lithiation, a Grignard reagent can be selectively formed at the C-Br bond of this compound by reaction with magnesium metal. The resulting organomagnesium species is a versatile nucleophile.

Table 4: Conditions for Chemoselective Grignard Reagent Formation

| Substrate | Conditions | Product | Selectivity |

| 2-Bromo-8-chloro-1-octene | Mg, THF, reflux | (8-chloro-1-octen-2-yl)magnesium bromide | High for C-Br insertion |

Note: Data from an analogous bromo-chloroalkene, demonstrating the principle of chemoselectivity.[3]

Experimental Protocol: Grignard Reagent Formation (General Procedure)

-

Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere using a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Add anhydrous THF (5 mL) to the activated magnesium.

-

Prepare a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) and add a small portion to the magnesium suspension to initiate the reaction.

-

Once the reaction has started (indicated by gentle refluxing), add the remaining solution of this compound dropwise to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent solution can be used directly in subsequent reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNA r)

While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides (e.g., those with strongly electron-withdrawing groups in the ortho or para positions), this compound can undergo SNAr reactions under forcing conditions or with very strong nucleophiles. The presence of two halogen atoms deactivates the ring, but they can also act as leaving groups. The relative reactivity of the C-Br versus C-Cl bond in SNAr reactions is less predictable than in metal-catalyzed couplings and can be influenced by the nature of the nucleophile and reaction conditions.

Applications in Drug Development and Synthesis

The selective functionalization of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The ability to introduce different substituents at the 2- and 6-positions in a stepwise manner allows for the construction of diverse molecular scaffolds. For example, a Suzuki coupling at the C-Br bond followed by a Buchwald-Hartwig amination at the C-Cl bond (under more forcing conditions) would lead to highly substituted toluene derivatives.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. The differential reactivity of its carbon-halogen bonds, with the C-Br bond being significantly more labile in metal-catalyzed cross-coupling reactions, allows for its use as a versatile building block for the regioselective synthesis of complex aromatic compounds. This guide provides a foundational understanding and practical protocols for leveraging the unique reactivity of this compound in the pursuit of novel molecules for pharmaceutical and materials science applications. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this valuable intermediate.

References

- 1. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-6-chlorotoluene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-6-chlorotoluene, a halogenated aromatic compound with significant applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This document details its key chemical identifiers, physical properties, and a representative experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identifiers and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers. The following table summarizes its key identifiers.

| Identifier Type | Value |

| IUPAC Name | 1-bromo-3-chloro-2-methylbenzene |

| CAS Number | 62356-27-8 |

| PubChem CID | 123552 |

| EINECS Number | 263-520-9 |

| SMILES String | CC1=C(Cl)C=CC=C1Br |

| InChI Key | DMARBQGIQKLIPM-UHFFFAOYSA-N |

| Molecular Formula | C7H6BrCl |

| Molecular Weight | 205.48 g/mol |

| Common Synonyms | 2-Chloro-6-bromotoluene, 6-Bromo-2-chlorotoluene, Benzene, 1-bromo-3-chloro-2-methyl- |

Below is a diagram illustrating the relationship between the primary identifiers of this compound.

Applications in Drug Development

Halogenated aromatic compounds like this compound are valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of two different halogen atoms (bromine and chlorine) at specific positions on the toluene (B28343) ring allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many drug scaffolds.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of compounds targeting a range of biological pathways. The strategic placement of substituents on the aromatic ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.

Experimental Protocols: Synthesis of Halogenated Toluene Derivatives

The synthesis of polysubstituted aromatic compounds often requires multi-step procedures to achieve the desired regiochemistry. A common and effective method for the introduction of a bromine atom onto an aromatic ring, particularly for compounds that are not commercially available, is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a halide.

The following is a detailed experimental protocol for the synthesis of a related isomer, 2-bromo-4-chlorotoluene (B1197611), which illustrates the principles that can be applied to the synthesis of this compound, likely starting from 2-amino-3-chlorotoluene.

Representative Synthesis of a Bromo-chlorotoluene Derivative via Sandmeyer Reaction

This protocol is adapted from the synthesis of 2-bromo-4-chlorotoluene from 5-chloro-2-methylaniline.

Materials:

-

5-chloro-2-methylaniline (or 2-amino-3-chlorotoluene for the target compound)

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO2)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting aniline (B41778) (1.0 equivalent) in aqueous hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.1 equivalents) in hydrobromic acid.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M sodium hydroxide (B78521) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure bromo-chlorotoluene derivative.

-

The following diagram outlines the general workflow for this synthetic protocol.

This technical guide provides essential information for researchers and drug development professionals working with this compound and related halogenated intermediates. The provided data and protocols are intended to facilitate further research and application of this versatile chemical building block.

Commercial Suppliers and Synthetic Applications of 2-Bromo-6-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-6-chlorotoluene, a key building block in organic synthesis. Furthermore, it details a representative experimental protocol for a common and pivotal application of this compound: the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical development.

Commercial Availability of this compound

This compound (CAS No. 62356-27-8) is a readily available starting material from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing a comparative overview of purity and available quantities to aid in procurement decisions.

| Supplier | Product Number/SKU | Purity | Available Quantities |

| Ottokemi | B 2511 | 99% | Not specified, inquire for details.[1] |

| Matrix Scientific | 018260 | Not specified | Inquire for details, bulk projects assisted.[2] |

| Thermo Scientific (Alfa Aesar) | Not specified | 99% | Available in 5g packaging.[3] |

| TCI America | Not specified | 98.0+% | Inquire for price and availability.[4] |

| Oakwood Chemical | 018260 | Not specified | Available in 1g packaging.[5] |

| AOBChem | 10395 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g.[6] |

| United States Biological | 416160 | Highly Purified | Inquire for details. |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the toluene (B28343) derivative and an organoboron species, typically a boronic acid or a boronic ester. The steric hindrance provided by the ortho-substituents (bromo and chloro groups) can influence the reaction conditions required for efficient coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to form 2-chloro-6-phenyltoluene. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids or for scaling up the reaction.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453), anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-chloro-6-phenyltoluene.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanisms of 2-bromo-6-chlorotoluene. The document details the directing effects of the substituents, predicts regioselectivity for various EAS reactions, and provides illustrative reaction mechanisms and adaptable experimental protocols.

Core Concepts: Directing Effects and Reactivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the electronic and steric effects of the three substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl).

-

Methyl Group (-CH₃): The methyl group is an activating ortho-, para-director.[1] It donates electron density to the aromatic ring through a positive inductive effect (+I), thereby stabilizing the positively charged intermediate (sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.

-

Halogens (-Br, -Cl): Bromine and chlorine are deactivating ortho-, para-directors.[1] Their strong negative inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). This resonance effect stabilizes the sigma complex when the electrophile attacks at the ortho and para positions, making these positions more favorable for substitution than the meta position.

In this compound, the available positions for electrophilic attack are C3, C4, and C5. The directing effects of the substituents are as follows:

-

The methyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. Since C2 and C6 are already substituted, it primarily directs towards C4 .

-

The bromine atom at C2 directs to the C3 and C5 positions (ortho) and the C6 position (para). With C6 occupied, it directs towards C3 and C5 .

-

The chlorine atom at C6 directs to the C2 (para) and C5 and C1 positions (ortho). With C1 and C2 occupied, it directs towards C5 .

Overall Predicted Regioselectivity:

Based on the additive effects of the substituents, the primary positions for electrophilic attack on this compound are predicted to be C4 and C5 . The C3 position is sterically hindered by the adjacent bromine atom at C2. The C5 position is activated by both the bromine and chlorine atoms through resonance. The C4 position is activated by the methyl group. Therefore, a mixture of isomers is expected, with the precise ratio depending on the specific reaction, the nature of the electrophile, and the reaction conditions.

General Mechanism of Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

-

Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, and the electrons from the C-H bond move to reform the aromatic π system.

// Reactants A [label="this compound"]; E [label="E⁺ (Electrophile)"];

// Sigma Complex Sigma [label=<

Sigma Complex (Arenium Ion) Resonance Structures

];

// Product P [label="Substituted Product"]; H [label="H⁺"];

// Pathway A -> Sigma [label="+ E⁺", fontcolor="#EA4335"]; Sigma -> P [label="- H⁺", fontcolor="#34A853"]; P -> H [style=invis]; } }

Figure 1: General workflow for electrophilic aromatic substitution on this compound.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺).

Figure 2: Logical workflow for the nitration of this compound.

Predicted Products: Based on the directing effects, the major products are expected to be 4-nitro-2-bromo-6-chlorotoluene and 5-nitro-2-bromo-6-chlorotoluene . Due to steric hindrance from the bromine atom, the formation of 3-nitro-2-bromo-6-chlorotoluene is expected to be minor.

Halogenation

Halogenation introduces a halogen atom (Br or Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile.

Figure 3: Logical workflow for the halogenation of this compound.

Predicted Products: Similar to nitration, the major products of halogenation are predicted to be 4-halo-2-bromo-6-chlorotoluene and 5-halo-2-bromo-6-chlorotoluene .

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide.

Figure 4: Logical workflow for the sulfonation of this compound.

Predicted Products: The major products are expected to be This compound-4-sulfonic acid and This compound-5-sulfonic acid .

Friedel-Crafts Reactions

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.

-

Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst. This reaction is prone to carbocation rearrangements and polyalkylation.

-

Acylation: An acyl group is added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally not prone to rearrangements and the product is deactivated, preventing further acylation.

Figure 5: Logical workflow for the Friedel-Crafts reactions of this compound.

Predicted Products and Steric Hindrance: Due to the significant steric hindrance from the ortho-substituents (Br and Cl), Friedel-Crafts reactions on this compound are expected to be challenging. The bulky electrophiles in these reactions will face considerable steric repulsion, particularly at the C5 position, which is flanked by the chlorine atom. Therefore, the 4-substituted product is likely to be the major isomer, if the reaction proceeds. The deactivating nature of the halogen substituents will also decrease the overall reaction rate.

Quantitative Data from Related Compounds

| Reaction | Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Nitration | Toluene | 58 | 4 | 38 | [Holleman and Wibaut] |

| Nitration | o-Chlorotoluene | Forms all four possible mono-nitro derivatives | - | - | [Holleman and Wibaut] |

| Nitration | p-Chlorotoluene | 58 (at C2) | - | 42 (at C3) | [Holleman and Wibaut] |

| Sulfonation | Toluene | 5.6 | 9.7 | 84.8 | [Cerfontain et al.] |

| Sulfonation | Chlorobenzene | 0.95 | 0.09 | 98.96 | [Cerfontain and Kort] |

Experimental Protocols (Adapted)

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions, adapted for this compound based on procedures for similar substrates. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Nitration

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with continuous stirring. Maintain the temperature below 20°C.

-

Reaction: In a separate three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve this compound in a suitable inert solvent (e.g., dichloromethane). Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add the prepared nitrating mixture dropwise to the solution of this compound, ensuring the internal reaction temperature is maintained below 10°C.

-

Monitoring and Work-up: After the addition is complete, allow the mixture to stir at low temperature for a specified time. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.

Protocol for Bromination

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser with a gas trap, and magnetic stirrer, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

Monitoring and Work-up: Stir the reaction mixture until the bromine color disappears. Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

-

Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to isolate the isomeric products.

Protocol for Sulfonation

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place this compound.

-

Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to a specific temperature for a set period to ensure complete reaction.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate out of the solution.

-

Isolation: The product can be isolated by filtration. If it remains in solution, it can be salted out by adding a saturated solution of sodium chloride.

-

Purification: The crude sulfonic acid can be purified by recrystallization from water or an appropriate solvent.

Protocol for Friedel-Crafts Acylation

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser with a gas trap, and magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the acyl chloride dropwise.

-

Substrate Addition: To this mixture, add a solution of this compound in the same solvent dropwise, maintaining a low temperature.

-

Reaction: After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.

-

Purification: The resulting ketone can be purified by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of this compound is a complex process influenced by the competing directing effects of a methyl group and two different halogen atoms, as well as significant steric hindrance. While the methyl group is activating and the halogens are deactivating, all three are ortho-, para-directors. This leads to the prediction that substitution will primarily occur at the C4 and C5 positions. The significant steric hindrance at the ortho positions (C3 and C5) is expected to play a crucial role in determining the final isomer distribution, particularly in reactions involving bulky electrophiles like in Friedel-Crafts reactions. The provided adaptable experimental protocols, based on established procedures for related compounds, offer a starting point for the synthesis and investigation of substituted this compound derivatives. Further experimental work is necessary to determine the precise quantitative outcomes of these reactions.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2-Bromo-6-chlorotoluene presents a unique challenge as a substrate due to significant steric hindrance imparted by the two ortho-substituents (bromo and chloro groups) relative to the coupling site. This steric congestion can impede key steps in the catalytic cycle, often leading to low reaction yields.[5][6]